Brexpiprazole impurity 8

Descripción general

Descripción

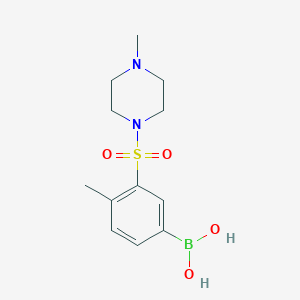

Brexpiprazole impurity 8 is an impurity standard of Brexpiprazole . Brexpiprazole is an atypical antipsychotic medication used for schizophrenia and major depressive disorder . It helps manage psychotic symptoms and regulate mood by affecting neurotransmitters .

Synthesis Analysis

The synthesis and control of several unknown related substances present in the form of critical impurities were observed during the process development of the antipsychotic drug substance Brexpiprazole . The structures of unknown impurities were proposed based on liquid chromatography-mass spectrometry (LC-MS) evidence of impurities and analysis of the employed synthetic route of Brexpiprazole .Chemical Reactions Analysis

A Quality-by-design-based UPLC method was developed for chromatographic separation to quantify the antischizophrenic drug Brexpiprazole in the presence of impurities . The peak tailing and resolution are the response variables and established the design-space by DoE-study for selection of suitable chromatographic conditions .Physical And Chemical Properties Analysis

Brexpiprazole has a density of 1.245±0.06 g/cm3 (Predicted), a melting point of 179 - 181oC, and a boiling point of 675.2±55.0 °C (Predicted) .Aplicaciones Científicas De Investigación

Identification and Control of Process-Related Impurities

- Research on Brexpiprazole has identified several unknown related substances present in the form of critical impurities observed during the drug's process development. Through the use of liquid chromatography–mass spectrometry (LC–MS) and various spectroscopy techniques, the structures of these unknown impurities, including impurity 8, were proposed and synthesized. This study highlights the importance of recognizing, addressing, and controlling these impurities effectively during the development of a robust and efficient process for the Brexpiprazole drug substance (Tyagi et al., 2018).

Pharmacological Profile and Therapeutic Applications

- Brexpiprazole's preclinical profile suggests its clinical relevance for treating psychiatric disorders through its unique mechanism as a serotonin–dopamine activity modulator. It exhibits partial agonist activity at 5-HT1A and D2 receptors, with antagonistic activity at 5-HT2A and adrenergic α1B/2C receptors. This pharmacological profile underpins its antipsychotic, antidepressant-like, and anxiolytic activities in clinical settings for schizophrenia, major depressive disorder, agitation in Alzheimer’s disease, and post-traumatic stress disorder (Citrome et al., 2015).

Process Optimization for Industrial Production

- Efforts towards the industry-oriented route evaluation and process optimization for the preparation of Brexpiprazole have led to the development of a three-step synthesis route. This route aims to reduce side reactions and achieve better impurity profiles, including the control of critical impurities like impurity 8. The optimized process, validated on a kilogram scale, ensures high purity of the drug substance and minimal persistent impurities, demonstrating the viability of this process for commercialization (Chen et al., 2019).

Mecanismo De Acción

Target of Action

Brexpiprazole impurity 8, like brexpiprazole, primarily targets serotonin 5-HT1A receptors , dopamine D2 receptors , and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.

Mode of Action

This compound acts as a partial agonist at the serotonin 5-HT1A and dopamine D2 receptors, and an antagonist at the serotonin 5-HT2A receptors . This means it partially activates the 5-HT1A and D2 receptors and blocks the activity of 5-HT2A receptors. This balanced modulation of serotonin and dopamine activity is thought to contribute to its therapeutic effects .

Biochemical Pathways

It’s known that its interaction with monoaminergic receptors influences various neurotransmitter systems . This can lead to changes in downstream signaling pathways and ultimately alter neuronal activity and communication .

Pharmacokinetics

Brexpiprazole, the parent compound, is known to have high permeability and lower solubility . It also has a pH-dependent solubility, where its solubility decreases with increasing pH . These properties can impact the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability .

Result of Action

Studies on brexpiprazole have shown that it can inhibit the proliferation, suppress the migration ability, and induce apoptosis of certain cancer cells . These effects are thought to be exerted through the inhibition of the EGFR pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect its solubility and thus its bioavailability . Additionally, oxidative conditions can lead to the formation of impurities . Understanding these factors is crucial for optimizing drug formulation and administration.

Safety and Hazards

Propiedades

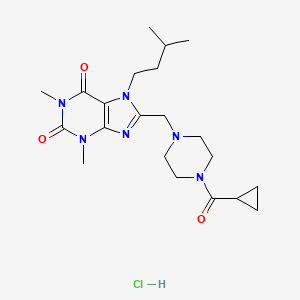

IUPAC Name |

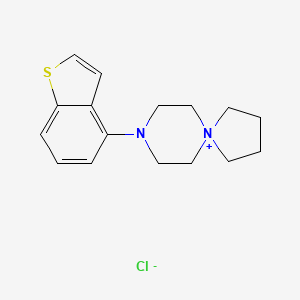

8-(1-benzothiophen-4-yl)-8-aza-5-azoniaspiro[4.5]decane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N2S.ClH/c1-2-10-18(9-1)11-7-17(8-12-18)15-4-3-5-16-14(15)6-13-19-16;/h3-6,13H,1-2,7-12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLIJNBYPANZRX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)CCN(CC2)C3=C4C=CSC4=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)

![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)

![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)